molecular formula C15H22O2 B149981 Bakkenolide A CAS No. 19906-72-0

Bakkenolide A

Cat. No. B149981
CAS RN: 19906-72-0
M. Wt: 234.33 g/mol
InChI Key: OVXAYHNZXBOVPV-QMGNLALYSA-N
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Description

Bakkenolide A is a naturally occurring sesquiterpene lactone found in plants belonging to the genus Inula. It is a secondary metabolite that is produced in response to environmental stress. This compound has been studied for its potential medicinal properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities. The structure of this compound is shown below.

Scientific Research Applications

Catalytic Synthesis and Structural Elucidation

  • Bakkenolide A and its variants have been a focus in synthetic chemistry. Phillips, Roberts, and Scheidt (2010) report a catalytic asymmetric synthesis strategy for bakkenolides, highlighting a key bond-forming step involving N-heterocyclic carbene-catalyzed desymmetrization (Phillips, Roberts, & Scheidt, 2010).
  • Research efforts have led to the isolation of new bakkenolides from various plant sources, such as Petasites tatewakianus and Petasites tricholobus. The structure of these compounds has been elucidated using advanced spectroscopic methods, as reported by Sun et al. (2011), and Zhang et al. (2008) (Sun et al., 2011) (Zhang et al., 2008).

Neuroprotective and Anti-inflammatory Properties

  • This compound and its derivatives demonstrate notable neuroprotective effects. Studies have shown their efficacy in protecting neurons against cerebral ischemic injury and oxidative insults, as investigated by Jiang et al. (2014), and Wang et al. (2009) (Jiang et al., 2014) (Wang et al., 2009).
  • Anti-inflammatory effects of bakkenolide B, specifically in the context of allergic reactions and asthma, have been reported by Lee et al. (2013) (Lee et al., 2013).

Anticancer Potential

  • This compound has been studied for its potential in cancer treatment. Zhang et al. (2016) found that it inhibits leukemia by regulating HDAC3 and PI3K/Akt-related signaling pathways (Zhang et al., 2016).

Isolation and Quality Evaluation

  • Efforts have been made to isolate bakkenolide B from Petasites japonicus and to develop methods for its quantitative determination, as demonstrated in the research by Kim et al. (2014) (Kim et al., 2014).

Mechanism of Action

Target of Action

Bakkenolide A, a natural product extracted from Petasites tricholobus, primarily targets Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway . HDAC3 plays a vital role in cancer formation and persistence through cell death, apoptosis, and inflammation .

Mode of Action

This compound interacts with its targets by regulating the activity of HDAC3 and the PI3K/Akt-related signaling pathways . This regulation results in changes in cell death, apoptosis, and inflammation, which are crucial processes in cancer formation and persistence .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those related to HDAC3 and PI3K/Akt . The compound’s interaction with these targets leads to downstream effects such as the inhibition of inflammation, induction of apoptosis and cell death, down-regulation of IKKs expression, and suppression of proinflammatory cytokines of IL-1β, IL-18, and TNF-α .

Pharmacokinetics

A study on rats showed that after a single oral dose of 20 mg/kg of this compound, the mean peak plasma concentration (Cmax) of this compound was 234.7 ± 161 ng/mL at 0.25 h . The area under the plasma concentration-time curve (AUC0-24h) was 535.8 ± 223.7 h·ng/mL, and the elimination half-life (T1/2) was 5.0 ± 0.36 h . In case of intravenous administration of this compound at a dosage of 2 mg/kg, the AUC0-24h was 342 ± 98 h⋅ng/mL, and the T1/2 was 5.8 ± 0.7 h . Based on these results, the oral bioavailability of this compound in rats at 20 mg/kg is 15.7% .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of inflammation, induction of apoptosis and cell death, down-regulation of IKKs expression, and suppression of proinflammatory cytokines of IL-1β, IL-18, and TNF-α . In HDAC3-knockdown and this compound-treated cells, an upregulation of Caspase3/7 was observed, inducing apoptosis in leukemia cells .

Safety and Hazards

Bakkenolide A is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While Bakkenolide A has shown promising results in inhibiting leukemia, more research is needed to fully understand its potential therapeutic applications . Future studies could focus on its effects on other types of cancer and its potential role in inflammation regulation .

properties

IUPAC Name

(2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXAYHNZXBOVPV-QMGNLALYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3(C2)C(=C)COC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173684
Record name Bakkenolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19906-72-0
Record name (+)-Bakkenolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19906-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bakkenolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019906720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bakkenolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAKKENOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86ZPP5FMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of Bakkenolide A is C15H20O2, and its molecular weight is 232.32 g/mol.

ANone: Yes, researchers extensively use NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC, NOESY) and mass spectrometry to characterize this compound and its derivatives [, , , ]. The chemical shifts of specific signals in 1H-NMR, particularly those for H-1 and H-9, are helpful in determining the location of substituents on the bakkenolide skeleton [].

ANone: Several total syntheses of this compound have been reported, highlighting different strategies:

  • Intramolecular Diels-Alder Reaction: One approach utilizes a concise five-step synthesis involving sequential alkylations followed by a key intramolecular Diels-Alder reaction. This method also yields 7-epi-Bakkenolide A and novel 10-epi- and 7,10-diepithis compound stereoisomers as byproducts [, ].
  • Ring Contraction Strategy: Another approach employs a diastereoselective route starting from the Wieland-Miescher ketone, featuring a ring contraction reaction, a stereoselective hydrogenation, and formation of a quaternary center [, ].
  • Dichloroketene-Based Approach: A comprehensive method utilizes the cycloaddition of dichloroketene with dimethylcyclohexenes, leading to the synthesis of various bakkanes, including this compound and its derivatives [].
  • Niobium Catalyzed Diels-Alder Reaction: A highly regioselective and stereoselective approach utilizes a niobium catalyzed Diels-Alder reaction to construct the core structure of bakkanes, subsequently leading to this compound [].
  • Tsuji-Trost Pentadienylation: A regioselective Tsuji-Trost reaction is employed for the preparation of a key intermediate, 3-allyl-3-penta-2,4-dienyltetronic acid, ultimately leading to this compound [].

ANone: Yes, researchers have achieved the asymmetric synthesis of (+)-Bakkenolide A. Key steps include an asymmetric cyclization-carbonylation reaction to prepare a crucial intermediate and a diastereoselective construction of the spirolactone moiety []. Another approach utilizes chiral bis-oxazoline (box) ligands in an asymmetric intramolecular oxy-carbonylation reaction for the enantioselective synthesis of (+)-Bakkenolide A [].

ANone: Research indicates that this compound exhibits various biological activities:

  • Insecticidal and Antifeedant Properties: this compound shows potent antifeedant and growth-inhibitory effects against several insect species, including stored product beetles and lepidopteran larvae [, , ].
  • Anticancer Activity: While not as potent as Bakkenolide B, this compound exhibits some inhibitory effects on interleukin-2 production in human T cells, suggesting potential anti-cancer properties []. Another study showed this compound to have cytotoxic activity against several human cancer cell lines [].
  • Neuroprotective Effects: Studies suggest that this compound, along with other bakkenolides, possesses neuroprotective effects against cerebral ischemic injury in rats. This activity is attributed to its antioxidant properties and ability to inhibit nuclear factor-κB (NF-κB) activation [, ].

ANone: While this compound itself isn't currently used in pharmaceuticals, its discovery and the exploration of its biological activities have contributed to the understanding of the bakkane family of compounds. Research on this compound and related bakkenolides, particularly their anti-inflammatory, neuroprotective, and anticancer properties, could lead to potential therapeutic applications in the future [, , ].

ANone: A study investigated the pharmacokinetics of this compound in rats after oral and intravenous administration. Results showed a relatively short elimination half-life and low oral bioavailability, suggesting further investigation into improving its pharmacokinetic profile is needed [].

ANone: Researchers commonly utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and accurate quantification of this compound in biological samples, such as rat plasma [, ].

ANone: Currently, there's limited information available regarding the specific environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative impacts.

ANone: Future research on this compound could focus on:

  • Structure-Activity Relationship (SAR): Exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties to design more potent and bioavailable analogs [].

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